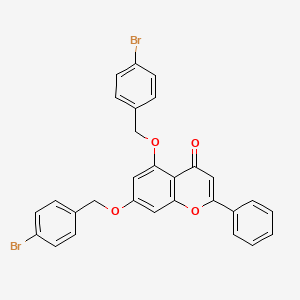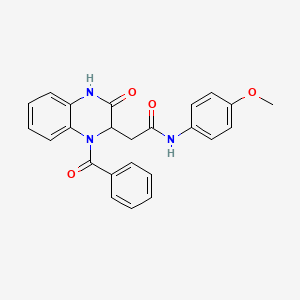![molecular formula C20H19N3O3 B11142778 2-[2-oxo-2-(2-phenylmorpholino)ethyl]-1(2H)-phthalazinone](/img/structure/B11142778.png)
2-[2-oxo-2-(2-phenylmorpholino)ethyl]-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-oxo-2-(2-phenylmorpholino)ethyl]-1(2H)-phthalazinone is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and a morpholino group, which is a six-membered ring containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(2-phenylmorpholino)ethyl]-1(2H)-phthalazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 2-chloroethyl phenyl ketone to introduce the phenylmorpholino group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(2-phenylmorpholino)ethyl]-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalazinone derivatives.
Scientific Research Applications
2-[2-oxo-2-(2-phenylmorpholino)ethyl]-1(2H)-phthalazinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(2-phenylmorpholino)ethyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydroquinoline-3-carboxamides: Known for their acetylcholinesterase inhibitory activity.
2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates: Studied for their antibacterial properties.
2-oxo-1,2,3,4-tetrahydropyrimidines: Known for their antimicrobial and anticancer activities.
Uniqueness
2-[2-oxo-2-(2-phenylmorpholino)ethyl]-1(2H)-phthalazinone is unique due to its specific structural features, including the combination of a phthalazinone core and a phenylmorpholino group
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]phthalazin-1-one |
InChI |
InChI=1S/C20H19N3O3/c24-19(14-23-20(25)17-9-5-4-8-16(17)12-21-23)22-10-11-26-18(13-22)15-6-2-1-3-7-15/h1-9,12,18H,10-11,13-14H2 |
InChI Key |
WFMDRRBPGPLDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)CN2C(=O)C3=CC=CC=C3C=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11142701.png)

![5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one](/img/structure/B11142718.png)
![Methyl 2-({[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)acetate](/img/structure/B11142721.png)
![2-(3,5-dimethylphenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11142725.png)
![N-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazine-2-carboxamide](/img/structure/B11142728.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142729.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142736.png)
![5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidino)-1,3-thiazol-4-one](/img/structure/B11142737.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11142742.png)

![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11142760.png)
![7-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11142769.png)
![6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142777.png)
